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Introduction

Zevotrelvir, also known as EDP-235, is an investigational, orally administered antiviral agent
developed by Enanta Pharmaceuticals for the treatment of COVID-19. It is a potent and
selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a viral enzyme essential for
viral replication. This technical guide provides a comprehensive overview of the available
preclinical data for Zevotrelvir, including its in vitro and in vivo efficacy, pharmacokinetic
profile, and mechanism of action. The information is presented to support further research and
development efforts in the field of antiviral therapeutics.

Data Presentation
In Vitro Efficacy of Zevotrelvir

The in vitro activity of Zevotrelvir has been evaluated in various biochemical and cell-based
assays. The compound demonstrates potent inhibition of the SARS-CoV-2 3CLpro and
effective suppression of viral replication in different cell lines.
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Parameter Value Assay/Cell Line Virus/Enzyme

Biochemical FRET

ICso 58+3.7nM SARS-CoV-2 3CLpro
Assay
Biochemical FRET

Ki 3.0+x1.6nM SARS-CoV-2 3CLpro
Assay

) Biochemical FRET 3CLpro from multiple

ICso (Variants) 2.8-58nM )
Assay SARS-CoV-2 lineages
Biochemical FRET o-coronaviruses

ICso 2-4 nM
Assay 3CLpro
Biochemical FRET

ICso 5.4 nM SARS-CoV 3CLpro
Assay
Biochemical FRET

ICso0 70 nM MERS-CoV 3CLpro
Assay

Primary Human
ECo0 33nM Airway Epithelial Cells  SARS-CoV-2
(PHAEC)

Against a panel of
Selectivity Index >500-fold multiple host -

proteases

In Vivo Efficacy of Zevotrelvir

Preclinical studies in animal models have demonstrated the in vivo efficacy of Zevotrelvir in
reducing viral replication and transmission.
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Animal Model Dosage

Key Findings

Syrian Hamster Not Specified

Suppressed SARS-CoV-2
replication and viral-induced

lung pathology.[1]

Ferret 200 mg/kg (once or twice daily)

- Rapid and sustained
reduction in live virus titer and
viral RNA in nasal lavage.[2]-
Inhibited production of
infectious virus and RNA at
multiple anatomical sites.[1]-
Prevented contact

transmission to naive ferrets.

[1]

Preclinical Pharmacokinetics of Zevotrelvir

Pharmacokinetic studies in animals have characterized the absorption, distribution, and

metabolic profile of Zevotrelvir, suggesting its potential for once-daily oral dosing.
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Parameter Species Value/Observation

Oral Bioavailability Rat 95%

Plasma Exposure (AUC) Rat 19.0 pg-hr/mL (at 10 mg/kg)
Projected Human Half-life - 16 hours

Projected Efficacious Human )
- 100 - 500 mg once-daily

Dose
Favorable penetration into
Tissue Distribution Rat lung, heart, salivary glands,
kidney, and adipose tissues.[3]
Lung: 4.1, Heart: 4.7, Salivary
Tissue-to-Plasma Ratios (Rat) Rat Glands: 6.5, Kidney: 6.3,
Adipose: 23.0
Lungs: 8.7, Cardiac Myocytes:
Intracellular-to-Extracellular 9.9, Salivary Glands: 11.3,
) Human Cells ) )
Ratios (Human Cells) Kidneys: 18.0, Adipocytes:
33.6[2]
] ] Low plasma clearance in
Metabolism In vitro ] ]
human liver microsomes.
Ritonavir Boosting - Not required.

Experimental Protocols
Biochemical 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the inhibitory activity of Zevotrelvir against the SARS-CoV-2 3CLpro
enzyme.

e Reagents and Materials:

o Recombinant SARS-CoV-2 3CLpro enzyme.
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o Fluorescence Resonance Energy Transfer (FRET)-based peptide substrate containing a
cleavage site for 3CLpro, flanked by a fluorophore and a quencher.

o Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
o Zevotrelvir (EDP-235) serially diluted in DMSO.
o 384-well assay plates.

o Fluorescence plate reader.

e Procedure:

o The 3CLpro enzyme is pre-incubated with varying concentrations of Zevotrelvir or DMSO
(vehicle control) in the assay buffer for a specified period to allow for inhibitor binding.

o The enzymatic reaction is initiated by adding the FRET peptide substrate to the enzyme-
inhibitor mixture.

o The fluorescence intensity is monitored kinetically over time at an appropriate excitation
and emission wavelength.

o Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in

an increase in fluorescence.
o The rate of reaction is calculated from the linear phase of the fluorescence curve.

o 1Cso values are determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vitro Antiviral Activity Assay (Cell-based)

This assay determines the potency of Zevotrelvir in inhibiting SARS-CoV-2 replication in a
cellular context.

e Reagents and Materials:

o Vero EG6 cells or primary human airway epithelial cells (pHAEC).
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[e]

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

SARS-CoV-2 virus stock of a known titer.

(¢]

[¢]

Zevotrelvir (EDP-235) serially diluted in cell culture medium.

[¢]

Reagents for quantifying viral replication (e.g., RT-gPCR for viral RNA, plaque assay for
infectious virus, or a cell viability assay like CellTiter-Glo).

[e]

96-well cell culture plates.

e Procedure:

o

Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

o The cells are pre-treated with serial dilutions of Zevotrelvir or vehicle control for a short
period.

o The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
o After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified.

o For RT-gPCR, viral RNA is extracted from the cell supernatant or cell lysate and
guantified.

o For plaque assays, the supernatant is serially diluted and used to infect fresh cell
monolayers to determine the infectious virus titer.

o For cell viability assays, the cytopathic effect (CPE) of the virus is measured, and the
protective effect of the compound is assessed.

o ECso/ECoo values are calculated by plotting the percentage of viral inhibition against the
drug concentration.

In Vivo Ferret Transmission Study

This study evaluates the ability of Zevotrelvir to suppress viral replication and prevent
transmission of SARS-CoV-2 in a ferret model.
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e Animal Model and Housing:
o Female ferrets are used for the study.
o Animals are housed in a BSL-3 facility.

o Study Design:

[e]

A group of ferrets is intranasally inoculated with SARS-CoV-2.

o At 12 hours post-infection, therapeutic treatment with Zevotrelvir (e.g., 200 mg/kg, once
or twice daily) or a vehicle control is initiated.

o At a specified time post-infection (e.g., 60 hours), one naive (uninfected) ferret is co-
housed with each infected and treated ferret to assess contact transmission.

o Nasal lavage samples and rectal swabs are collected from all animals at regular intervals
to monitor viral load.

o The originally infected animals are euthanized at a specific time point (e.g., 4 days post-
infection), and tissues are collected for virological and pathological analysis.

o The contact ferrets are monitored for an extended period.

e Endpoints:

[e]

Viral load in nasal lavage and rectal swabs is quantified by RT-gPCR and TCIDso assay.

[e]

Viral titers in respiratory tract tissues (e.g., nasal turbinates, lungs) are determined at the
end of the study.

[e]

Clinical signs of disease (e.g., weight loss, temperature changes) are monitored.

o

Pathological changes in the lungs are assessed.

Mandatory Visualization

Caption: Mechanism of action of Zevotrelvir as a 3CLpro inhibitor.
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Caption: Experimental workflow for an in vitro antiviral assay.
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Caption: Logical design of the in vivo ferret transmission study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Data]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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